4-Butoxybenzonitrile
Overview
Description
4-Butoxybenzonitrile (4-BBN) is an organic compound that is a derivative of benzonitrile and is commonly used in the synthesis of organic compounds. It is a colorless liquid with a pungent odor and is highly soluble in water. 4-BBN is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It also has potential applications in biotechnology, such as in the production of enzymes and proteins. In addition, 4-BBN has been studied for its potential as a fungicide and insecticide.
Scientific Research Applications
Chemical Synthesis and Properties
4-Butoxybenzonitrile's applications in scientific research primarily revolve around its use in chemical synthesis and studying the properties of various chemical compounds. For example, Meyer et al. (1997) demonstrated the use of a related compound, 4-tert-butylbenzonitrile oxide, in a cycloaddition reaction to alter the regioselectivity of a terminal alkene, illustrating its potential in organic synthesis (Meyer, Easton, Lincoln, & Simpson, 1997). Similarly, Hsiao, Yang, and Chen (2000) synthesized new polyamides using a compound derived from 4-tert-butylcatechol and p-fluorobenzonitrile, showing the utility of these compounds in developing new materials (Hsiao, Yang, & Chen, 2000).
Molecular Dynamics and Spectroscopy
In the field of molecular dynamics and spectroscopy, Perveaux et al. (2015) studied the intramolecular charge transfer in 4-aminobenzonitrile, a molecule structurally related to this compound, to understand its radiationless decay channel (Perveaux, Castro, Lauvergnat, Reguero, & Lasorne, 2015). These studies are vital in understanding fundamental chemical processes and can have implications in fields ranging from photochemistry to material sciences.
Herbicide and Antimicrobial Research
In agricultural science, Stalker, McBride, and Malyj (1988) explored the use of a gene that encodes a specific nitrilase converting bromoxynil (a herbicide related to benzonitrile compounds) to a non-toxic form, demonstrating the potential of such compounds in developing herbicide-resistant transgenic plants (Stalker, McBride, & Malyj, 1988). Additionally, Kardile and Kalyane (2010) synthesized thiomorpholine derivatives, including one derived from p-chlorobenzonitrile, to study their antimicrobial activity, indicating the role of these compounds in pharmaceutical research (Kardile & Kalyane, 2010).
Properties
IUPAC Name |
4-butoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGQINKVTNAIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199998 | |
Record name | p-Butoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5203-14-5 | |
Record name | 4-Butoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Butoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Butoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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